molecular formula C11H6ClN5O2S B1624369 (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine CAS No. 871266-83-0

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine

Cat. No.: B1624369
CAS No.: 871266-83-0
M. Wt: 307.72 g/mol
InChI Key: AGBFROYZKVNMRB-UHFFFAOYSA-N
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Description

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The chlorine atom on the thiazolo[5,4-d]pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives depending on the nucleophile used.

    Cyclization: Formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to act as an antimicrobial or anticancer agent. Its structural features enable it to bind to various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine
  • 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Uniqueness

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and material science applications.

Properties

IUPAC Name

7-chloro-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN5O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBFROYZKVNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)N=CN=C3Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469750
Record name 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871266-83-0
Record name 7-Chloro-N-(4-nitrophenyl)thiazolo[5,4-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871266-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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